molecular formula C16H16BrNO3 B248954 N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide

N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B248954
M. Wt: 350.21 g/mol
InChI Key: VTVCUOXBKWXFCA-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide, also known as BMA-168, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation and pain. It has also been found to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been found to have both biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and chemokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been found to reduce the levels of prostaglandins, which are involved in inflammation and pain. N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also been found to be stable in various conditions, allowing for ease of storage and handling. However, N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide also has limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide. One area of research is to further elucidate its mechanism of action, which can help in the design of more effective treatments for cancer and inflammatory conditions. Another area of research is to study its efficacy in combination with other drugs, which can enhance its therapeutic potential. Additionally, research can be conducted on the pharmacokinetics and pharmacodynamics of N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide, which can help in the development of optimal dosing regimens for its use in humans.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It has been studied for its antitumor, anti-inflammatory, and analgesic properties, and has been found to have both biochemical and physiological effects. While N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments, it also has limitations, and further research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide involves the reaction of 4-bromo-3-methylphenylamine with 4-methoxyphenol in the presence of a base and a coupling agent. The resulting product is then acetylated with acetic anhydride to form N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide. The synthesis method has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been found to have potential applications in various fields of scientific research. It has been studied for its antitumor, anti-inflammatory, and analgesic properties. N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory and painful conditions.

properties

Product Name

N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H16BrNO3/c1-11-9-12(3-8-15(11)17)18-16(19)10-21-14-6-4-13(20-2)5-7-14/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

VTVCUOXBKWXFCA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC)Br

Origin of Product

United States

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